Pyridine-15N

Description

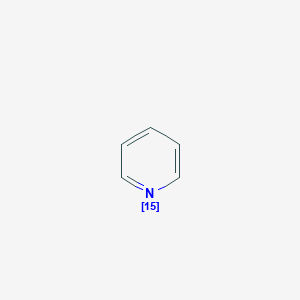

Structure

3D Structure

Properties

IUPAC Name |

(115N)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWROOIHBZHMG-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=[15N]C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480016 | |

| Record name | Pyridine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34322-45-7 | |

| Record name | Pyridine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34322-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Pyridine-15N

Foreword: The Imperative of Isotopic Labeling in Modern Science

In the landscape of molecular science, precision is paramount. The ability to track, quantify, and structurally elucidate molecules within complex biological and chemical systems underpins progress in fields from pharmaceutical development to materials science. Stable Isotope Labeling (SIL) is a cornerstone of this precision, and among the available isotopes, Nitrogen-15 (¹⁵N) holds a place of particular importance. As a spin-½ nucleus, ¹⁵N is NMR-active, and its incorporation provides a powerful spectroscopic handle to probe molecular structure, dynamics, and electronic environments. Furthermore, the deliberate one-mass-unit increase provides an unambiguous signature for mass spectrometry, enabling exacting quantification.

This guide focuses on Pyridine-¹⁵N , an isotopologue of a foundational heterocyclic scaffold. The pyridine ring is a ubiquitous structural motif in a vast number of FDA-approved drugs, agrochemicals, and functional materials.[1][2][3] Consequently, access to and a deep understanding of its ¹⁵N-labeled counterpart are critical for researchers. This document moves beyond a simple cataloging of data, providing a field-proven perspective on the synthesis, characterization, and strategic application of Pyridine-¹⁵N for professionals in research and drug development.

Strategic Synthesis: The Modern Approach to ¹⁵N Incorporation

Historically, the synthesis of ¹⁵N-labeled heterocycles often required a de novo approach, building the molecule from the ground up with an expensive, labeled precursor. This multi-step process was often low-yielding and impractical for complex, late-stage molecules. The primary challenge was the isotopic exchange of an atom within a stable aromatic ring.

A paradigm shift has been the development of methods that allow for the direct exchange of the ring's ¹⁴N atom for a ¹⁵N atom.[4][5][6] The most robust and versatile of these is the Zincke imine pathway, a method that has proven effective for a wide range of substituted pyridines, including complex pharmaceuticals.[1][4][6][7][8]

Causality of the Zincke Imine Method

The ingenuity of this method lies in temporarily breaking the aromaticity of the pyridine ring to facilitate the nitrogen exchange. The process involves two key stages:

-

Ring Activation and Opening: The pyridine's nitrogen is activated, making the ring susceptible to nucleophilic attack. This leads to a ring-opening event, forming a linear Zincke imine intermediate.

-

Ring Closure with ¹⁵N Source: The intermediate is then treated with a simple, commercially available ¹⁵N source, such as ¹⁵NH₄Cl. This new nitrogen atom participates in a ring-closing reaction, reforming the pyridine ring, now with the ¹⁵N isotope incorporated.

This strategy's key advantage is its applicability to already-constructed, often complex pyridine molecules ("late-stage labeling"), circumventing the need for total resynthesis.[4][6] Isotopic incorporation is excellent, typically exceeding 95%.[1][4][6][7][8]

Experimental Workflow: ¹⁵N-Labeling of Pyridines via Zincke Intermediates

The following is a generalized protocol based on published methods.[4][6][7] Note: Reagent equivalents and reaction conditions may need to be optimized for specific pyridine substrates.

Step 1: Pyridine Activation and Ring Opening

-

To a solution of the starting pyridine (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add the N-activating agent (e.g., triflic anhydride, Tf₂O) at a reduced temperature (e.g., 0 °C).

-

Stir the reaction for a short period (e.g., 15-30 minutes) to form the activated NTf-pyridinium salt.

-

Add a nucleophilic amine (e.g., dibenzylamine, Bn₂NH) to the mixture.

-

Allow the reaction to warm to room temperature and stir until analysis (e.g., by ¹H NMR or LC-MS) indicates complete formation of the Zincke imine intermediate.

-

The Zincke imine can often be isolated by precipitation upon addition of a non-polar solvent (e.g., diethyl ether or pentane) and filtration.

Step 2: Ring Closure with ¹⁵N Incorporation

-

Dissolve the isolated Zincke imine intermediate in an appropriate solvent (e.g., acetonitrile).

-

Add commercially available ¹⁵NH₄Cl (e.g., 2.0-4.0 equiv) and a mild base (e.g., sodium acetate, NaOAc, 2.0-4.0 equiv).

-

Heat the reaction mixture (e.g., to 60 °C) and stir for several hours (e.g., 1-48 hours) until the reaction is complete.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify using standard methods such as column chromatography to yield the pure Pyridine-¹⁵N product.

Caption: Workflow for ¹⁵N-labeling of pyridines.

Spectroscopic and Physicochemical Properties

The substitution of ¹⁴N with ¹⁵N has minimal impact on bulk physical properties like boiling point, melting point, and density, but it profoundly alters the spectroscopic signatures, which is the primary motivation for its use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR is the most powerful technique for leveraging the isotopic label. The ¹⁵N nucleus is a spin-½ particle, resulting in sharp NMR signals, and it is exquisitely sensitive to its electronic environment.

-

Chemical Shift (δ): The ¹⁵N chemical shift of pyridine is highly sensitive to protonation. The lone pair on the nitrogen of the free base results in a chemical shift that is significantly different from the protonated pyridinium form, with changes of over 100 ppm being common.[9] This makes Pyridine-¹⁵N an ultra-sensitive probe for measuring pH, pKa, and studying hydrogen-bonding interactions in solution and the solid state.[9][10][11]

-

Coupling Constants (J): Spin-spin coupling between ¹⁵N and adjacent ¹³C and ¹H nuclei provides invaluable structural information.[12] These one-bond (¹J_N-C, ¹J_N-H) and multi-bond (ⁿJ_N-C, ⁿJ_N-H) couplings are critical for confirming connectivity and elucidating the structures of reaction products and metabolites.[12][13][14]

-

Relaxation Dynamics: The spin-lattice relaxation time (T₁) of the ¹⁵N nucleus is governed by several mechanisms, including anisotropic chemical shift and dipole-dipole interactions at lower temperatures, with spin-rotation interaction becoming more important at higher temperatures.[15][16] Studying these dynamics can provide insights into molecular motion.

Table 1: Representative NMR Properties of Pyridine-¹⁵N

| Property | Typical Value / Observation | Significance |

| ¹⁵N Chemical Shift (δ) | ~ -60 to -70 ppm (free base) | Baseline for unprotonated state. |

| ~ -160 to -180 ppm (protonated) | Large upfield shift indicates protonation.[9][10] | |

| ¹J(¹⁵N, ¹³C) | ~ -15 Hz (for C2/C6) | Confirms direct N-C bond connectivity.[14] |

| ²J(¹⁵N, ¹H) | ~ -10 to -15 Hz (for H2/H6) | Confirms two-bond proximity.[12] |

Mass Spectrometry (MS)

In mass spectrometry, the utility of Pyridine-¹⁵N is straightforward and powerful. It exhibits a molecular weight that is one unit higher (M+1) than its unlabeled counterpart.

-

Causality for Use as an Internal Standard: The key principle is that a stable isotope-labeled compound is the ideal internal standard for quantification. It co-elutes chromatographically with the unlabeled analyte and exhibits nearly identical ionization efficiency in the mass spectrometer source. However, it is differentiated by its mass-to-charge ratio (m/z). By adding a known amount of Pyridine-¹⁵N to a sample, the ratio of the MS signals for the labeled and unlabeled compounds allows for highly accurate and precise quantification of the unlabeled pyridine-containing analyte, even in complex matrices like plasma or tissue homogenates.[17] This is a foundational technique in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) studies during drug development.[5][6]

Infrared (IR) Spectroscopy

The substitution of the lighter ¹⁴N (14.003 amu) with the heavier ¹⁵N (15.000 amu) isotope affects the vibrational frequencies of bonds involving the nitrogen atom. Based on the principles of vibrational spectroscopy (Hooke's Law for a harmonic oscillator), the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms.

Therefore, C=N and C-N stretching and bending modes in Pyridine-¹⁵N will appear at a lower frequency (red-shifted) compared to unlabeled pyridine. While the overall IR spectrum will be very similar to that of standard pyridine[18][19], these subtle shifts can be used to confirm the incorporation of the ¹⁵N label.

Chemical Reactivity and Isotopic Effects

For the vast majority of chemical transformations, the reactivity of Pyridine-¹⁵N is considered identical to that of unlabeled pyridine. The electronic structure, aromaticity, and the basicity of the nitrogen's lone pair are not significantly altered by the additional neutron in the nucleus.[20] It will undergo the same characteristic reactions:

-

N-alkylation, N-oxidation, and Lewis acid coordination at the basic nitrogen center.[20]

-

Nucleophilic aromatic substitution , primarily at the C2 and C4 positions.[20]

-

Electrophilic aromatic substitution , which is generally less favorable than for benzene and occurs at the C3 position.[20]

However, at a more precise physical organic level, subtle isotope effects can be observed.

-

Equilibrium Isotope Effects (EIE): The position of an equilibrium can be slightly altered. For instance, the basicity (pKa) of the pyridinium-¹⁵N ion is slightly different from its ¹⁴N counterpart, an effect that can be measured precisely.

-

Kinetic Isotope Effects (KIE): The rates of reactions where a bond to the nitrogen atom is being formed or broken in the rate-determining step can be slightly slower for the heavier ¹⁵N isotope. While often small for nitrogen, these effects are powerful tools for elucidating reaction mechanisms.

Applications in Drug Development and Scientific Research

The unique properties of Pyridine-¹⁵N make it an indispensable tool across various scientific disciplines.

Caption: Core applications of Pyridine-¹⁵N.

-

Drug Metabolism and Pharmacokinetics (DMPK): In ADMET studies, ¹⁵N-labeled versions of drug candidates are essential. They serve as internal standards for LC-MS bioanalysis, enabling the precise quantification of the parent drug and its metabolites in biological fluids.[5][6][8]

-

Mechanistic Elucidation: Pyridine-¹⁵N is used as a tracer to follow the fate of the nitrogen atom through complex reaction pathways, providing definitive evidence for proposed mechanisms.[5][6]

-

Advanced NMR Probes: Beyond simple structural analysis, Pyridine-¹⁵N is used as a mobile sensor to probe the acidity of surfaces, such as in mesoporous silica or zeolites.[11] Furthermore, emerging techniques like hyperpolarization can dramatically enhance the ¹⁵N NMR signal, opening doors for its use as a sensitive probe in magnetic resonance imaging (MRI).[6][10]

-

Synthesis of Labeled Standards: It serves as a critical building block for the synthesis of more complex ¹⁵N-labeled molecules, including active pharmaceutical ingredients (APIs) and their metabolites, which are required as analytical standards.[4][21][22]

Conclusion

Pyridine-¹⁵N is far more than a simple substituted heterocycle; it is an enabling tool for modern chemical and biomedical research. Its true value is realized through its unique spectroscopic properties, which provide an unparalleled window into molecular behavior. From the development of modern, late-stage synthetic incorporation methods to its application as a exquisitely sensitive NMR probe and the gold standard for mass spectrometric quantification, the chemical properties of Pyridine-¹⁵N are intrinsically linked to its utility. For researchers, scientists, and drug development professionals, a thorough understanding of this isotopologue is not merely academic—it is fundamental to achieving the levels of accuracy, insight, and validation required to advance the frontiers of science.

References

-

Nguyen, H. M. H., Thomas, D. C., Hart, M. A., Steenback, K. R., Levy, J. N., & McNally, A. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society, 146(5), 2944–2949. [Link]

-

Schweitzer, D., & Spiess, H. W. (1974). Nitrogen-15 NMR of pyridine in high magnetic fields. Journal of Magnetic Resonance (1969), 15(3), 529-539. [Link]

-

Nguyen, H. M. H., Thomas, D. C., Hart, M. A., Steenback, K. R., Levy, J. N., & McNally, A. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Semantic Scholar. [Link]

-

Nguyen, H. M. H., Thomas, D. C., Hart, M. A., Steenback, K. R., Levy, J. N., & McNally, A. (2023). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. [Link]

-

ACS Publications. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

-

PubMed. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). ¹⁵N NMR spectra of HP-pyridine as the free base (green) and fully protonated (red) forms. [Link]

-

PubChem. (n.d.). Pyridine-¹⁵N. National Center for Biotechnology Information. [Link]

-

McNally, A. et al. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Colorado State University. [Link]

-

Salvi, S. V., & Angell, C. A. (2019). Proton Transfer and Ionicity: An ¹⁵N NMR Study of Pyridine Base Protonation. The Journal of Physical Chemistry B, 123(9), 2096–2102. [Link]

-

Boddenberg, B., & Hartmann, U. (2002). Pyridine-¹⁵N A Mobile NMR Sensor for Surface Acidity and Surface Defects of Mesoporous Silica. The Journal of Physical Chemistry B, 106(48), 12615–12622. [Link]

-

SpectraBase. (n.d.). Pyridine - Optional[¹⁵N NMR] - Chemical Shifts. Wiley. [Link]

-

Kurz, J. L., & Nasr, M. M. (1989). Isotope effects on isotope effects. Equilibrium nitrogen isotope effects on the basicity of pyridine in protium and deuterium oxides. OSTI.GOV. [Link]

-

King's College London Research Portal. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. Nature Communications. [Link]

-

Lichter, R. L., & Roberts, J. D. (1970). Nitrogen-15 nuclear magnetic resonance spectroscopy. XIII. Pyridine-¹⁵N. Journal of the American Chemical Society, 92(8), 2495–2502. [Link]

-

ResearchGate. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. [Link]

-

Pozharskii, A. F., et al. (2011). ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. [Link]

-

Trivedi, M. K., et al. (2015). Mass Spectrometry Analysis of Isotopic Abundance of ¹³C, ²H, or ¹⁵N in Biofield Energy Treated Aminopyridine Derivatives. American Journal of Physical Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

-

ResearchGate. (1974). Nitrogen-15 NMR of pyridine in high magnetic fields. [Link]

-

ResearchGate. (n.d.). ¹⁵N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and 2-Aminopyridine (2APy). [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

-

Wasylishen, R. E. (1976). ¹⁵N–¹³C spin–spin coupling constants in some aniline derivatives. Canadian Journal of Chemistry, 54(6), 833-839. [Link]

-

Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 3674-3679. [Link]

-

Puszko, A., et al. (2013). Specificity of ¹⁵N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Structural Chemistry, 24, 333–337. [Link]

-

Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6148. [Link]

-

Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. [Link]

-

Turesky, R. J., et al. (2015). Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Methods in Molecular Biology, 1297, 1-17. [Link]

-

NIST. (n.d.). Pyridine. NIST Chemistry WebBook. [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

Sources

- 1. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. | Semantic Scholar [semanticscholar.org]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 16. researchgate.net [researchgate.net]

- 17. Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 19. Pyridine [webbook.nist.gov]

- 20. Pyridine - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

An In-Depth Technical Guide to the Synthesis of Pyridine-¹⁵N for NMR Studies

Introduction: The Critical Role of ¹⁵N-Labeled Pyridines in Modern Research

The pyridine motif is a cornerstone of medicinal chemistry and drug development, appearing in numerous pharmaceuticals and biologically active compounds.[1] For researchers seeking to understand the intricate mechanisms of these molecules—be it in mapping drug-target interactions, elucidating metabolic pathways, or probing reaction mechanisms—Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.[2] The incorporation of the stable isotope Nitrogen-15 (¹⁵N) into the pyridine ring significantly enhances the utility of NMR studies.[3] It provides a sensitive probe for monitoring changes in the local electronic environment, hydrogen bonding, and protonation states, offering insights that are often inaccessible with other analytical techniques.[4][5]

However, the synthesis of ¹⁵N-labeled pyridines has historically been a significant challenge, often requiring multi-step de novo syntheses that are both time-consuming and limited in scope.[1][3] This guide provides an in-depth exploration of modern and classical methods for the synthesis of Pyridine-¹⁵N, with a focus on practical, field-proven protocols suitable for producing high-quality material for NMR analysis. We will delve into the causality behind experimental choices, offering insights to empower researchers in their selection and execution of these critical labeling strategies.

Strategic Overview: A Comparative Analysis of Synthetic Routes

Three primary strategies dominate the landscape of Pyridine-¹⁵N synthesis: a modern nitrogen-exchange method via NTf-Zincke imine intermediates, the classical Zincke salt reaction, and a de novo ring formation from pyran derivatives. Each approach carries a distinct profile of advantages and limitations.

| Synthetic Strategy | Typical ¹⁵N Source | ¹⁵N Incorporation | Yield | Substrate Scope | Key Advantages | Key Limitations |

| NTf-Zincke Imine Exchange | ¹⁵NH₄Cl | >95%[1][6] | Good to Excellent | Broad; tolerates diverse functional groups and substitution patterns, including 2-substituted pyridines. | High isotopic enrichment, applicable to late-stage functionalization of complex molecules, uses inexpensive ¹⁵N source.[6][7] | Two-step process (ring-opening then ring-closing). |

| Classical Zincke Salt Exchange | ¹⁵NH₄Cl | 60-98%[7] | Moderate (30-55%)[7] | Limited; does not tolerate 2-position substituents. | A versatile approach for certain substituted pyridines like nicotinamide.[8] | Requires forcing conditions for salt formation, often needs a large excess of ¹⁵NH₄Cl, lower isotopic enrichment.[7] |

| De Novo (Pyran-based) | ¹⁵NH₄Cl | >98%[7] | Moderate (~60%)[7] | Very limited; primarily for pyridine itself or simple alkyl derivatives.[8] | Excellent isotopic enrichment, does not require a large excess of ¹⁵NH₄Cl.[7] | Lack of generality for substituted or complex pyridines.[3] |

The NTf-Zincke imine approach, developed by McNally and coworkers, represents a significant advancement, offering a broadly applicable and highly efficient method for ¹⁵N incorporation into a wide array of pyridine-containing molecules, from simple building blocks to complex pharmaceuticals.[1][7]

Methodology 1: The NTf-Zincke Imine Approach for Nitrogen Isotope Exchange

This state-of-the-art method is based on an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.[7] The core principle involves activating the pyridine ring with triflic anhydride (Tf₂O), followed by ring-opening with a secondary amine (e.g., dibenzylamine) to form a stable, isolable Zincke imine intermediate. This intermediate then undergoes a ring-closing reaction with an ¹⁵N-labeled ammonium salt, seamlessly exchanging the original ¹⁴N atom for ¹⁵N.[3][7]

Causality in Experimental Design:

-

Activation with Tf₂O: The highly electrophilic triflyl group makes the pyridine ring susceptible to nucleophilic attack, initiating the ring-opening sequence. This is a crucial first step to break the aromaticity.

-

Dibenzylamine as Nucleophile: Dibenzylamine is an effective nucleophile for the ring-opening step, leading to a stable, often crystalline, Zincke imine intermediate that can be purified by simple precipitation.[7] This isolation step is key to achieving high isotopic purity, as it removes any unreacted starting pyridine.[6]

-

¹⁵NH₄Cl and NaOAc: ¹⁵NH₄Cl is an inexpensive and readily available source of the ¹⁵N isotope.[6] The addition of sodium acetate (NaOAc) is critical; it acts as a base to generate ¹⁵NH₃ in situ, which is the active nucleophile for the ring-closing step, leading to significantly improved yields.[6]

Visualizing the Workflow: NTf-Zincke Imine Synthesis

Caption: Workflow for ¹⁵N-Pyridine synthesis via the NTf-Zincke imine intermediate.

Detailed Experimental Protocol: General Procedure for ¹⁵N-Labeling

This protocol is adapted from the work of Nguyen et al., J. Am. Chem. Soc. 2024.[6]

Step 1: Synthesis of the Zincke Imine Intermediate (e.g., from 2-Phenylpyridine)

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting pyridine (e.g., 2-phenylpyridine, 1.0 mmol, 1.0 equiv).

-

Dissolve the pyridine in anhydrous dichloromethane (DCM, 5 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add 2,4,6-collidine (1.5 mmol, 1.5 equiv) to the solution.

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 mmol, 1.2 equiv) dropwise. The solution will typically turn a dark color.

-

Stir the reaction at -78 °C for 30 minutes.

-

Add dibenzylamine (1.5 mmol, 1.5 equiv) and allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL) and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Wash the combined organic layers with a 1 M aqueous CuSO₄ solution (2 x 20 mL) to remove excess dibenzylamine, followed by brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Precipitate the Zincke imine intermediate by adding the concentrated residue to a stirring solution of hexanes.

-

Collect the solid product by vacuum filtration and dry under high vacuum. The intermediate is typically used in the next step without further purification.

Step 2: Ring Closure with ¹⁵NH₄Cl

-

To a vial, add the Zincke imine intermediate (0.5 mmol, 1.0 equiv), ¹⁵NH₄Cl (1.0 mmol, 2.0 equiv), and sodium acetate (NaOAc) (1.0 mmol, 2.0 equiv).

-

Add ethanol (5 mL) to the vial.

-

Seal the vial and heat the reaction mixture to 60 °C with stirring for 4-12 hours (reaction progress can be monitored by TLC or LC-MS).

-

After completion, cool the reaction to room temperature and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the final ¹⁵N-labeled pyridine product.

-

Confirm ¹⁵N incorporation and purity using ¹H NMR, ¹³C NMR, ¹⁵N NMR, and high-resolution mass spectrometry. Isotopic incorporation is typically >95%.[6]

Methodology 2: The Classical Zincke Salt Approach

This older method also involves a ring-opening and ring-closing sequence but uses a dinitroaryl group to activate the pyridine.[7] The pyridine is first reacted with 2,4-dinitrochlorobenzene to form a pyridinium salt, known as a Zincke salt.[8] This salt is then treated with ¹⁵NH₄Cl, which opens the ring and subsequently closes it to incorporate the ¹⁵N atom.[7]

Causality in Experimental Design:

-

Activation with 2,4-Dinitrochlorobenzene: This reagent is less reactive than Tf₂O, often requiring forcing conditions (heat) to form the Zincke salt. The electron-withdrawing nitro groups are essential for activating the pyridine ring towards nucleophilic attack.[9]

-

Substrate Limitation: The steric bulk and electronics of the 2,4-dinitrophenyl group mean this reaction typically fails for pyridines with substituents at the 2-position.[9]

-

Yield and Enrichment: This method often suffers from moderate yields and incomplete isotopic enrichment (60-98%), potentially due to competing side reactions or less efficient ring-closing.[7]

Visualizing the Workflow: Classical Zincke Salt Synthesis

Caption: Workflow for ¹⁵N-Pyridine synthesis via the classical Zincke salt method.

Detailed Experimental Protocol: Synthesis of [1-N¹⁵]Nicotinamide

This protocol is an example of the Zincke salt method's utility for a specific substrate, adapted from Shchepin et al.

-

Prepare the Zincke salt by reacting nicotinamide with 1-chloro-2,4-dinitrobenzene.

-

Prepare a solution of ¹⁵N-ammonia by adding sodium methoxide to ¹⁵NH₄Cl in anhydrous methanol at 0 °C.

-

Add the prepared Zincke salt to the methanolic ¹⁵N-ammonia solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Neutralize the reaction mixture carefully with acid.

-

Isolate and purify the resulting [1-¹⁵N]nicotinamide using standard techniques such as crystallization or column chromatography. This improved procedure can achieve yields of ~55% with high isotopic purity (>98%).[7]

Methodology 3: De Novo Synthesis from Pyran Derivatives

This approach builds the ¹⁵N-pyridine ring from acyclic or non-aromatic precursors. A common route involves the reaction of 2-ethoxy-3,4-dihydro-2H-pyran with ¹⁵NH₄Cl in the presence of an oxidizing agent like methylene blue.[7][8] The pyran acts as a synthetic equivalent (a "latent form") of pentanedial.[7]

Causality in Experimental Design:

-

Pyran as a Pentanedial Surrogate: Under acidic conditions, the pyran ring opens to form a five-carbon dialdehyde precursor, which then condenses with ¹⁵N-ammonia (from ¹⁵NH₄Cl) to form a dihydropyridine intermediate.

-

Oxidation to Pyridine: The dihydropyridine intermediate is not aromatic and requires an oxidation step to form the stable pyridine ring. Methylene blue is a common choice for this in-situ oxidation.[7]

-

Limited Scope: The primary drawback is the difficulty in accessing substituted pyran precursors, which severely limits the variety of ¹⁵N-pyridines that can be synthesized with this method.[3][8]

Detailed Experimental Protocol: Synthesis of Unlabeled 3,5-Dimethylpyridine

While a direct protocol for the parent ¹⁵N-Pyridine was described conceptually, this detailed procedure for a substituted analog from Schubert et al. illustrates the practical steps.[4][8]

Step 1: Synthesis of 2-ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran

-

In a suitable pressure vessel, combine methacrolein (0.2 mol), 1-ethoxypropene (0.3 mol), and hydroquinone (0.1 g, as a polymerization inhibitor).[8]

-

Heat the mixture to 180 °C for 4 hours.

-

After cooling, purify the product via distillation under reduced pressure to yield the dihydropyran precursor.

Step 2: Ring formation and aromatization to 3,5-dimethylpyridine-¹⁵N

-

Combine the purified dihydropyran (10 mmol), ¹⁵NH₄Cl (12 mmol), and hydroxylamine hydrochloride (10 mmol) in water (10 mL).

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture and make it strongly alkaline by adding NaOH pellets.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic extracts, remove the solvent, and purify the resulting 3,5-dimethylpyridine-¹⁵N by distillation.

Conclusion and Future Outlook

The synthesis of ¹⁵N-labeled pyridines has evolved significantly, moving from limited de novo methods to highly versatile and efficient nitrogen isotope exchange strategies. The development of the NTf-Zincke imine protocol, in particular, has opened the door for the routine and late-stage incorporation of ¹⁵N into complex, high-value molecules, including pharmaceuticals.[1][6] This capability is invaluable for drug development professionals and researchers who rely on NMR to probe molecular structure and function. For scientists requiring simple, unsubstituted ¹⁵N-pyridine with very high enrichment, the pyran-based de novo synthesis remains a viable option. The classical Zincke salt method, while largely superseded, can still find application for specific substrates not amenable to other routes. As the demand for isotopically labeled compounds continues to grow, these robust and well-characterized synthetic methodologies will remain essential tools in the chemist's arsenal.

References

-

Nguyen, H. M. H., Thomas, D. C., Hart, M. A., Steenback, K. R., Levy, J. N., & McNally, A. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society, 146(5), 2944–2949. [Link]

-

Nguyen, H. M. H., Thomas, D. C., Hart, M. A., Steenback, K. R., Levy, J. N., & McNally, A. (2024). Supporting Information for Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

-

Chekmenev, E. Y., et al. (2018). Synthetic Approaches for ¹⁵N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for ¹⁵N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. National Institutes of Health. [Link]

-

Feng, M., et al. (2023). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]

-

McNally, A., et al. (2023). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. [Link]

-

Chukanov, N. V., et al. (2018). A versatile synthetic route to the preparation of ¹⁵N heterocycles. National Institutes of Health. [Link]

-

McNally, A., et al. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. PubMed. [Link]

-

Feng, M., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. King's College London Research Portal. [Link]

-

Various Authors. (2025). The synthesis of ¹⁵N‐labeled pyridine derivatives. ResearchGate. [Link]

-

Feng, M., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. National Institutes of Health. [Link]

-

Schubert, M., et al. (2019). Synthesis of ¹⁵N labelled 3,5‐dimethylpyridine. ResearchGate. [Link]

-

Nguyen, H. M. H., et al. (2023). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Semantic Scholar. [Link]

-

McNally, A., et al. (2024). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

-

Shchepin, R. V., et al. (2016). Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry. [Link]

-

McNally, A., et al. (2023). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. [Link]

-

Various Authors. (2024). Dalton Transactions. RSC Publishing. [Link]

Sources

- 1. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A versatile synthetic route to the preparation of 15N heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans - Google Patents [patents.google.com]

- 5. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of Isotopically Labeled Pyridine

This guide provides a comprehensive overview of the physical characteristics of isotopically labeled pyridine, a critical component in contemporary research, particularly in the fields of drug development, mechanistic studies, and advanced analytical chemistry. The introduction of stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into the pyridine scaffold imparts unique physical properties that are leveraged for a multitude of applications. This document will delve into the nuanced effects of isotopic substitution on the macroscopic and spectroscopic properties of pyridine, offering both theoretical understanding and practical guidance for researchers.

Introduction to Isotopic Labeling of Pyridine

Pyridine (C₅H₅N) is a fundamental heterocyclic aromatic compound integral to numerous pharmaceuticals, agrochemicals, and industrial materials.[1][2] Isotopic labeling is the technique of replacing one or more atoms of a molecule with an isotope of that same element.[3] This substitution, while minimally altering the fundamental chemical reactivity, induces significant and measurable changes in the molecule's physical properties. These alterations are primarily due to the mass difference between the isotopes. For instance, substituting protium (¹H) with deuterium (²H) nearly doubles the mass of that specific atom, leading to profound effects on molecular vibrations and, consequently, on spectroscopic and certain bulk physical properties.[4]

The primary isotopes of interest for pyridine labeling are:

-

Deuterium (²H or D): Used extensively in NMR spectroscopy to create "silent" solvents that do not interfere with the ¹H NMR signals of the analyte.[5] Deuteration can also alter metabolic pathways of drugs, a strategy employed in pharmaceutical development.[6]

-

Carbon-13 (¹³C): A key isotope for ¹³C NMR spectroscopy, which provides detailed information about the carbon skeleton of a molecule.[7]

-

Nitrogen-15 (¹⁵N): Utilized in ¹⁵N NMR to probe the electronic environment of the nitrogen atom, offering insights into bonding and reactivity.[8]

The synthesis of isotopically labeled pyridines can be achieved through various methods, including de novo synthesis from labeled precursors or isotope exchange reactions on the pyridine ring itself.[9][10] A notable method involves the ring-opening of pyridines to Zincke imine intermediates followed by ring-closure with an isotopically labeled ammonium salt, such as ¹⁵NH₄Cl, to incorporate ¹⁵N into the heterocyclic ring.[9][11]

Impact on Macroscopic Physical Properties

The change in molecular weight upon isotopic substitution directly influences macroscopic properties such as density, boiling point, and melting point. While the electronic structure of the molecule remains largely unchanged, the increased mass can lead to stronger intermolecular van der Waals forces.

Comparative Data of Pyridine Isotopologues

The following table summarizes the key physical properties of unlabeled pyridine and its common isotopologues.

| Property | Pyridine (C₅H₅N) | Pyridine-d₅ (C₅D₅N) | Pyridine-¹⁵N (C₅H₅¹⁵N) |

| Molecular Weight ( g/mol ) | 79.10 | 84.13[12] | 80.09[13] |

| Density (g/mL at 25 °C) | 0.9819 | 1.05[5][14] | 0.990 |

| Boiling Point (°C) | 115.2 | 114.4[5] | 115 |

| Melting Point (°C) | -41.6 | -41[5][14] | -42 |

| Refractive Index (n20/D) | ~1.510 | 1.506[5] | Not readily available |

Note: Values for unlabeled pyridine are from various chemical handbooks and serve as a baseline.[1][2][15][16]

From the data, it is evident that deuteration significantly increases the density of pyridine due to the substantial increase in molecular mass without a corresponding increase in molar volume. The boiling and melting points show slight variations, reflecting the subtle changes in intermolecular forces.

Spectroscopic Characterization

The most significant impact of isotopic labeling is observed in the spectroscopic properties of pyridine. These changes are the very reason these molecules are synthesized and used in a vast array of scientific investigations.

Vibrational Spectroscopy (IR and Raman)

Isotopic substitution, particularly deuteration, has a pronounced effect on the vibrational frequencies of pyridine. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms.[4]

Key Principles:

-

Frequency Shifts: Replacing hydrogen with deuterium increases the reduced mass of the C-H bond, leading to a decrease in the stretching and bending vibrational frequencies. This shift is a powerful tool for assigning specific vibrational modes in the IR and Raman spectra.[17] For example, the C-H stretching vibrations in pyridine appear in the 3000-3100 cm⁻¹ region, while the corresponding C-D stretches in pyridine-d₅ are observed at significantly lower frequencies (around 2200-2300 cm⁻¹).[17]

-

Spectral Simplification: In partially deuterated pyridines, the reduction in symmetry can lead to the appearance of new bands in the vibrational spectra that are inactive in the unlabeled molecule.[18] Conversely, full deuteration can sometimes lead to a less congested spectrum in certain regions.

-

Isotopic Polymorphism: At low temperatures, pyridine-d₅ exhibits a polymorphic crystal structure that is not observed for unlabeled pyridine, highlighting how isotopic substitution can influence solid-state packing.[19]

The vibrational spectra of pyridine and its deuterated analogues have been extensively studied, leading to complete assignments of the 27 normal vibrational modes.[17][20] These studies are crucial for understanding the force constants of the bonds and the overall molecular dynamics.

Experimental Protocol: Acquiring an Infrared Spectrum of Pyridine-d₅

-

Sample Preparation: Ensure the pyridine-d₅ sample is of high purity (≥99.5 atom % D). As pyridine is a liquid at room temperature, the spectrum can be acquired neat.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: a. Acquire a background spectrum of the empty sample compartment. b. Place a small drop of pyridine-d₅ between two KBr or NaCl plates. c. Place the plates in the spectrometer's sample holder. d. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. e. Co-add at least 16 scans to achieve a good signal-to-noise ratio.

-

Data Analysis: Process the spectrum to identify the characteristic vibrational frequencies and compare them to literature values for pyridine-d₅ to confirm its identity and purity.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the technique that benefits most from the isotopic labeling of pyridine.[7]

Deuterated Pyridine (Pyridine-d₅) in ¹H NMR: Pyridine-d₅ is widely used as an NMR solvent.[5] Its primary function is to dissolve the analyte without producing a large solvent signal in the ¹H NMR spectrum, which would otherwise obscure the signals of the compound of interest. The residual protio-solvent peak in pyridine-d₅ appears as a multiplet at δ 8.74, 7.58, and 7.22 ppm.

¹³C and ¹⁵N Labeled Pyridine:

-

¹³C NMR: ¹³C labeling is employed to enhance the sensitivity of ¹³C NMR experiments, which is inherently low due to the low natural abundance of ¹³C (1.1%).[7] The chemical shifts of the carbon atoms in pyridine are influenced by the electronegativity of the adjacent nitrogen atom, with the α-carbons (C2, C6) being the most deshielded (δ ~150 ppm), the γ-carbon (C4) at an intermediate shift (δ ~136 ppm), and the β-carbons (C3, C5) being the most shielded (δ ~124 ppm).[21]

-

¹⁵N NMR: ¹⁵N labeling is essential for ¹⁵N NMR studies due to the low natural abundance and unfavorable nuclear properties of ¹⁴N. ¹⁵N NMR provides direct information about the electronic environment of the nitrogen atom.[8] The chemical shift of the nitrogen in pyridine is sensitive to protonation and coordination to other species.[22]

Advanced NMR Techniques: Isotopic labeling is crucial for advanced NMR techniques like Signal Amplification By Reversible Exchange (SABRE). In SABRE, polarization from parahydrogen is transferred to a substrate, such as pyridine, via a catalyst.[23] Deuteration of pyridine has been shown to significantly increase the T₁ relaxation times of the remaining protons, which leads to a substantial increase in the achievable level of hyperpolarization for both ¹H and ¹³C nuclei.[23][24] This enhancement allows for the rapid acquisition of high-quality NMR spectra from very small amounts of material.

Experimental Workflow: ¹H NMR of a Compound in Pyridine-d₅

Caption: Workflow for acquiring a ¹H NMR spectrum using pyridine-d₅ as a solvent.

Mass Spectrometry (MS)

In mass spectrometry, isotopic labeling provides a clear and unambiguous signature. The mass of the molecular ion (M⁺) will increase by the number of substituted heavy isotopes.

Key Features:

-

Mass Shift: Pyridine-d₅ will have a molecular ion peak at m/z 84, a shift of +5 from unlabeled pyridine (m/z 79).[25] Similarly, pyridine-¹⁵N will show a molecular ion at m/z 80, a +1 shift.

-

Isotopic Purity Determination: The relative intensities of the labeled and unlabeled molecular ion peaks in the mass spectrum allow for the precise determination of the isotopic incorporation percentage.

-

Fragmentation Analysis: While the fragmentation pattern is generally similar to the unlabeled compound, the masses of the fragment ions containing the isotopic label will be shifted. This can be used to elucidate fragmentation pathways.

Logical Relationship: Isotopic Labeling and Analytical Techniques

Caption: The relationship between isotopic labeling and key analytical techniques.

Conclusion

The isotopic labeling of pyridine provides a powerful toolkit for modern scientific research. The predictable and measurable changes in physical properties, particularly in the spectroscopic domain, allow for a deeper understanding of molecular structure, dynamics, and metabolic pathways. From serving as a non-interfering solvent in NMR to acting as a sensitive probe in mechanistic studies, isotopically labeled pyridines are indispensable tools for chemists, biochemists, and drug development professionals. This guide has provided a foundational understanding of these characteristics, grounded in established scientific principles and supported by experimental data.

References

-

Pyridine-d5, deuteration degree min. 99,95%, NMR spectroscopy grade, Spectrosol®. Scharlab.

-

Pyridine-¹⁵N 15N 98atom 34322-45-7. Sigma-Aldrich.

-

Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry.

-

Iali, W., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry.

-

Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Benchchem.

-

Pyridine-d5, 99.5 atom % D. Sigma-Aldrich.

-

Iali, W., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Communications Physics.

-

Nguyen, H. M. H., et al. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society.

-

Pyridine-d5 CAS # 7291-22-7. AccuStandard.

-

Pyridine-D5. PubChem.

-

Pyridine-d₅ D = 99.5atom 7291-22-7. Sigma-Aldrich.

-

G. Binsch, et al. (1976). Nitrogen-15 NMR of pyridine in high magnetic fields. Journal of Magnetic Resonance.

-

Pyridine (¹⁵N, 98%+). Cambridge Isotope Laboratories.

-

A new insight into the vibrational analysis of pyridine. ResearchGate.

-

Corrsin, L., et al. (1953). The Vibrational Spectra of Pyridine and Pyridine-d 5. The Journal of Chemical Physics.

-

Schmidt, F., et al. (2023). Regiodivergent Deuteration of Pyridine-Based Heterocycles. Organic Letters.

-

Isotope Labelling Studies of Some Aromatic N‐Oxides ‐ Part II. ResearchGate.

-

Pyridine-d₅ D = 99.5atom 7291-22-7. Sigma-Aldrich (French).

-

Lichter, R. L., & Roberts, J. D. (1970). Nitrogen-15 nuclear magnetic resonance spectroscopy. XIII. Pyridine-15N. Journal of the American Chemical Society.

-

Pyridine-d₅, ≥99.5 atom % D, contains 0.03 % (v/v) TMS. Sigma-Aldrich.

-

Pyridine-d₅ – CAS 7291-22-7. Deutero.

-

Nguyen, H. M. H., et al. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society.

-

Isotopic Polymorphism in Pyridine. ResearchGate.

-

PYRIDINE (15N). ChemicalBook.

-

Pyridine. NIST WebBook.

-

15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... ResearchGate.

-

Isotopic labeling. Wikipedia.

-

Isotope Effects in Vibrational Spectroscopy. Chemistry LibreTexts.

-

Nguyen, H. M. H., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv.

-

Isotopic polymorphism in pyridine. Oak Ridge National Laboratory.

-

Pyridine. Wikipedia.

-

Pyridine(110-86-1) 13C NMR spectrum. ChemicalBook.

-

Pyridine. NIST WebBook.

-

Kurz, J. L., & Nasr, M. M. (1989). Isotope effects on isotope effects. Equilibrium nitrogen isotope effects on the basicity of pyridine in protium and deuterium oxides. The Journal of Physical Chemistry.

-

Properties of Pyridine – C₅H₅N. BYJU'S.

-

Demaison, J., et al. (2021). Precise Semi-Experimental Equilibrium (r e SE) Structure of Pyridine from 32 Isotopologues: Accurate Assessment of the Effect of Nitrogen-Atom Substitution in Aromatic Rings. The Journal of Physical Chemistry A.

-

The physical properties of pyridine. ResearchGate.

-

Pyridine-[13C5] hydrochloride. BOC Sciences.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Pyridine-D5 | C5H5N | CID 558519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. isotope.com [isotope.com]

- 14. Pyridine-d5, deuteration degree min. 99,95%, NMR spectroscopy grade, Spectrosol® - Scharlab [scharlab.com]

- 15. Pyridine [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.aip.org [pubs.aip.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. impact.ornl.gov [impact.ornl.gov]

- 20. researchgate.net [researchgate.net]

- 21. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pyridine [webbook.nist.gov]

A Technical Guide to the Commercial Availability and Purity of Pyridine-¹⁵N for Researchers and Drug Development Professionals

In the landscape of modern chemical and biomedical research, the strategic use of stable isotopes is paramount for elucidating complex molecular structures, tracking metabolic pathways, and accelerating drug discovery pipelines. Among these, Pyridine-¹⁵N stands out as a critical tool, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Its ability to introduce a magnetically active, non-radioactive label into a wide array of compounds has made it indispensable. This guide provides an in-depth analysis of the commercial availability of Pyridine-¹⁵N, the rigorous methods for purity assessment, and the critical interplay between purity and application-specific success.

The Strategic Importance of Pyridine-¹⁵N in Advanced Research

Pyridine and its derivatives are foundational scaffolds in a vast number of pharmaceuticals and bioactive molecules.[1][2] The introduction of a ¹⁵N isotope into the pyridine ring offers a unique spectroscopic window into molecular behavior. Unlike the highly abundant ¹⁴N isotope, which has a quadrupole moment that leads to broad NMR signals, the spin-1/2 nucleus of ¹⁵N provides sharp, well-resolved peaks, enabling detailed structural and dynamic studies.[3] This seemingly simple isotopic substitution unlocks a wealth of information crucial for:

-

Elucidating Drug-Target Interactions: By selectively labeling a pyridine-containing drug candidate with ¹⁵N, researchers can use NMR to precisely map its binding site on a target protein, providing invaluable data for structure-activity relationship (SAR) studies.

-

Metabolic Fate and Pharmacokinetic Studies: ¹⁵N-labeled compounds serve as powerful tracers in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. Mass spectrometry can readily distinguish the ¹⁵N-labeled drug and its metabolites from endogenous compounds, allowing for precise quantification and pathway identification.[3]

-

Mechanistic Investigations: The unique spectroscopic signature of ¹⁵N allows for the investigation of reaction mechanisms, enzyme kinetics, and the dynamics of biological macromolecules.

The utility of Pyridine-¹⁵N is, however, intrinsically linked to its isotopic and chemical purity. For researchers and drug development professionals, a thorough understanding of these parameters is not merely a matter of quality control but a fundamental prerequisite for reliable and reproducible scientific outcomes.

Commercial Availability: A Comparative Overview

Pyridine-¹⁵N is commercially available from a range of specialized chemical suppliers. The most common specifications relate to the isotopic enrichment of ¹⁵N and the overall chemical purity. Isotopic enrichment is typically stated as "atom % ¹⁵N," indicating the percentage of pyridine molecules in which the nitrogen atom is the ¹⁵N isotope.

| Supplier | Product Name/Number | Stated Isotopic Purity (atom % ¹⁵N) | Stated Chemical Purity |

| Sigma-Aldrich | Pyridine-¹⁵N | 98% | 99% (CP) |

| Cambridge Isotope Laboratories, Inc. | Pyridine (¹⁵N, 98%+) | 98%+ | 98%+ |

| Amerigo Scientific | Pyridine-¹⁵N | Not specified | 99% (CP)[4] |

| Eurisotop | PYRIDINE (¹⁵N, 98%+) | 98%+ | 98%[5] |

| Chemsrc | Pyridine-¹⁵N | 98.0% | Not specified[6] |

This table is a representative sample and not exhaustive. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

Expert Insight: While a stated isotopic purity of 98-99% is common and sufficient for many applications, highly sensitive experiments, such as quantitative proteomics or advanced NMR studies, may necessitate the highest possible enrichment. It is crucial to align the procurement of Pyridine-¹⁵N with the specific demands of the intended application.

The Cornerstone of Reliability: Rigorous Purity Analysis

Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the isotopic enrichment of Pyridine-¹⁵N. The fundamental principle lies in the direct detection of the ¹⁵N nucleus or its coupling to adjacent protons.

Causality in Method Selection: The choice of NMR experiment is dictated by the need for quantitative accuracy and sensitivity. While direct ¹⁵N NMR is possible, its low gyromagnetic ratio results in inherently low sensitivity. A more practical approach is to use proton (¹H) NMR to observe the effects of ¹⁵N coupling.

Experimental Protocol: Quantitative ¹H NMR for ¹⁵N Enrichment

-

Sample Preparation:

-

Accurately weigh a sample of Pyridine-¹⁵N (typically 10-20 mg).

-

Dissolve the sample in a deuterated solvent with a known internal standard (e.g., 0.5 mL of Chloroform-d with 0.1% Tetramethylsilane (TMS)). The internal standard is crucial for chemical shift referencing.

-

Transfer the solution to a high-precision NMR tube.

-

-

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Key Parameters:

-

Pulse Angle: 90° pulse to ensure maximum signal excitation.

-

Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified. This is critical for ensuring full relaxation between scans and obtaining accurate integrals. A preliminary T1 measurement is recommended for highly accurate work.

-

Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 200:1) for the satellite peaks.

-

-

-

Data Processing and Analysis:

-

Apply standard processing parameters (e.g., Fourier transform, phase correction, baseline correction).

-

Integrate the area of the central peak (from ¹H coupled to ¹⁴N) and the ¹⁵N satellite peaks. The protons adjacent to the nitrogen will be split by the ¹⁵N nucleus, giving rise to these satellite peaks.

-

The isotopic enrichment is calculated as:

-

Atom % ¹⁵N = (Sum of Integrals of ¹⁵N Satellites) / (Sum of Integrals of ¹⁵N Satellites + Integral of Central ¹⁴N Peak) * 100

-

-

Diagrammatic Representation of the NMR Analysis Workflow:

Caption: Workflow for Isotopic Purity Determination by NMR.

Isotopic and Chemical Purity by Mass Spectrometry (MS)

Mass spectrometry provides a complementary and highly sensitive method for assessing both the isotopic enrichment and the chemical purity of Pyridine-¹⁵N. The principle is based on the separation of ions according to their mass-to-charge ratio (m/z).

Causality in Method Selection: Gas Chromatography-Mass Spectrometry (GC-MS) is often the preferred method for volatile compounds like pyridine. The gas chromatograph separates the Pyridine-¹⁵N from any volatile chemical impurities before it enters the mass spectrometer, allowing for simultaneous assessment of both chemical and isotopic purity. High-resolution mass spectrometry (HRMS) can be particularly valuable for resolving isobaric interferences.

Experimental Protocol: GC-MS for Isotopic and Chemical Purity

-

Sample Preparation:

-

Prepare a dilute solution of Pyridine-¹⁵N in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration suitable for GC-MS analysis (typically in the µg/mL range).

-

-

GC-MS Acquisition:

-

Inject the sample into the GC-MS system.

-

GC Conditions (Typical):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: ~250 °C.

-

Oven Program: A temperature gradient to ensure good separation of pyridine from any impurities (e.g., start at 50 °C, ramp to 250 °C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is standard for volatile compounds.

-

Mass Range: Scan a range that includes the molecular ions of both unlabeled (m/z 79) and ¹⁵N-labeled (m/z 80) pyridine.

-

-

-

Data Analysis:

-

Chemical Purity: Examine the total ion chromatogram (TIC) for any peaks other than the main pyridine peak. The area percentage of the pyridine peak relative to all peaks provides an estimate of chemical purity.

-

Isotopic Enrichment:

-

Extract the mass spectrum for the pyridine peak.

-

Determine the relative abundances of the molecular ions at m/z 79 (¹⁴N-pyridine) and m/z 80 (¹⁵N-pyridine).

-

Correct for the natural abundance of ¹³C. The M+1 peak of unlabeled pyridine will have a contribution at m/z 80 due to the natural abundance of ¹³C. This contribution must be calculated and subtracted from the intensity of the m/z 80 peak.

-

The isotopic enrichment is calculated as:

-

Atom % ¹⁵N = (Corrected Intensity at m/z 80) / (Intensity at m/z 79 + Corrected Intensity at m/z 80) * 100

-

-

-

Diagrammatic Representation of the GC-MS Analysis Workflow:

Caption: Workflow for Purity and Enrichment Analysis by GC-MS.

The Impact of Purity on Application Success

The required purity of Pyridine-¹⁵N is not absolute but is dictated by the sensitivity and goals of the specific application. Understanding this relationship is key to experimental design and data interpretation.

| Application | Required Isotopic Purity | Required Chemical Purity | Rationale |

| Qualitative NMR (Structure Elucidation) | >95% | >98% | Sufficient for identifying ¹⁵N-coupled protons and confirming the position of the label. Minor unlabeled species do not typically interfere with structural assignment. |

| Quantitative NMR (Binding Studies) | >99% | >99% | High isotopic enrichment is crucial for accurate integration of satellite peaks and reliable quantification of binding events or conformational changes. |

| Metabolic Tracing (Qualitative) | >98% | >98% | Allows for the clear identification of labeled metabolites above the natural abundance background. |

| Metabolic Flux Analysis (Quantitative) | >99.5% | >99% | Requires the highest possible isotopic purity to minimize errors in calculating flux rates. The presence of unlabeled material can significantly skew the results of metabolic models. |

| Drug ADME Studies | >98% | >99% | High chemical purity is essential to avoid introducing confounding variables. High isotopic purity ensures that the detected signal is unambiguously from the administered drug.[3] |

Expert Insight: In drug development, the consequences of using inadequately characterized Pyridine-¹⁵N can be severe, ranging from misleading SAR data to incorrect pharmacokinetic profiles.[7] The investment in high-purity material and rigorous in-house verification is a critical risk mitigation strategy.

Conclusion and Future Outlook

Pyridine-¹⁵N is a powerful and versatile tool in the arsenal of researchers and drug development professionals. Its commercial availability with high isotopic and chemical purity has enabled significant advances in our understanding of complex biological systems and in the design of novel therapeutics. However, the onus remains on the scientist to verify the purity of this critical reagent using robust analytical methods such as NMR and mass spectrometry. As analytical techniques become more sensitive and research questions more complex, the demand for ever-higher purity and more sophisticated analytical characterization of isotopically labeled compounds will undoubtedly continue to grow. The principles and protocols outlined in this guide provide a solid foundation for ensuring the integrity and success of research that leverages the unique power of Pyridine-¹⁵N.

References

-

A versatile synthetic route to the preparation of 15N heterocycles. National Institutes of Health. [Link]

- Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. (2025-08-13). [No valid URL provided]

-

Synthesis of 15N-Pyridines and Higher Mass Isotologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

-

Pyridine-15N Suppliers, Manufacturers & Traders. Chemsrc. [Link]

-

Position-specific 15 N isotope analysis in organic molecules: A high-precision 15 N NMR method to determine the intramolecular 15 N isotope composition and fractionation at natural abundance. PubMed. [Link]

-

Pyridine-15N (99% (CP)). Amerigo Scientific. [Link]

-

PYRIDINE (15N, 98%+). Eurisotop. [Link]

-

Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]

-

Synthesis of 15N-Pyridines and Higher Mass Isotologs via Zincke Imine Intermediates. ChemRxiv. [Link]

-

Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. National Institutes of Health. [Link]

- Protein isotopic enrichment for NMR studies. [No valid URL provided]

-

Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]

-

Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry. [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]

-

NMR Study of the Metabolic 15N Isotopic Enrichment of Cyanophycin Synthesized by the Cyanobacterium Synechocystis Sp. Strain PCC 6308. PubMed. [Link]

-

Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.” International Journal of Novel Research and Development. [Link]

- development_of_quantit

-

T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. [Link]

-

Nitrogen-15 NMR of pyridine in high magnetic fields. OPUS - Universität Stuttgart. [Link]

-

Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. [Link]

-

55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. [Link]

-

Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

-

15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... ResearchGate. [Link]

-

Pyridine - Optional[15N NMR] - Chemical Shifts. SpectraBase. [Link]

-

Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. [Link]

-

Why High-Purity Chemicals Matter in Drug Discovery. Apollo Scientific. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Institutes of Health. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 4. Pyridine-15N (99% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 5. PYRIDINE | Eurisotop [eurisotop.com]

- 6. Pyridine-15N Suppliers, Manufacturers & Traders at Chemsrc [m.chemsrc.com]

- 7. apolloscientific.co.uk [apolloscientific.co.uk]

Pyridine-¹⁵N: A Guide to Natural Abundance vs. Isotopic Enrichment

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my focus is on empowering researchers to select the optimal tools for their experimental goals. In the realm of nitrogen-containing heterocycles, particularly the ubiquitous pyridine ring found in countless pharmaceuticals and bioactive molecules, a critical decision often arises: when is the natural isotopic abundance of nitrogen sufficient, and when is enrichment with the stable isotope, Nitrogen-15 (¹⁵N), not just beneficial, but essential?

This guide provides a deep dive into the core principles, practical applications, and methodological considerations surrounding natural abundance and enriched Pyridine-¹⁵N. We will move beyond simple definitions to explore the fundamental physics that dictates experimental choices, offering field-proven insights into leveraging this powerful isotopic tool in drug development and mechanistic studies.

The Fundamental Divide: The Nuclear Properties of ¹⁴N and ¹⁵N

The rationale for ¹⁵N enrichment is rooted in the distinct nuclear properties of nitrogen's two stable isotopes.

-

Nitrogen-14 (¹⁴N): The Abundant but Problematic Isotope With a natural abundance of over 99.6%, ¹⁴N is the default isotope in any off-the-shelf pyridine sample.[1] However, its utility in Nuclear Magnetic Resonance (NMR) spectroscopy is severely limited. ¹⁴N possesses a nuclear spin (I) of 1, making it a quadrupolar nucleus. This property causes it to interact with local electric field gradients, leading to very rapid relaxation and, consequently, extremely broad NMR signals.[2] This "quadrupolar broadening" often renders the ¹⁴N signal undetectable or unresolvable, obscuring vital structural and dynamic information.

-

Nitrogen-15 (¹⁵N): The Ideal Isotope for High-Resolution Analysis In stark contrast, ¹⁵N has a nuclear spin of 1/2.[3] This fundamental difference means it is not a quadrupolar nucleus and behaves much like ¹H or ¹³C in an NMR experiment. The result is sharp, well-resolved NMR signals that are amenable to a vast array of advanced, high-resolution experiments.[3] Furthermore, its low natural abundance of approximately 0.366% makes it an ideal tracer; enriching a molecule with ¹⁵N introduces a unique spectroscopic and mass signature with minimal background interference.[3][4]

Comparative Analysis: Choosing the Right Tool for the Job

The decision to use natural abundance or enriched Pyridine-¹⁵N is a trade-off between cost, availability, and the specific data required. The choice is dictated entirely by whether the nitrogen atom itself is the subject of the investigation.

| Property | Natural Abundance Pyridine | Enriched Pyridine-¹⁵N (>95%) |

| ¹⁵N Abundance | ~0.366% | >95% |

| ¹⁵N NMR Sensitivity | Extremely Low | High |

| MS Traceability | Indistinguishable from background | Clear +1 Da mass shift per ¹⁵N |

| Relative Cost | Low | High |

| Primary Use Cases | General purpose solvent/reagent, ¹H/¹³C NMR studies, some hyperpolarization NMR.[5] | ¹⁵N NMR (structural biology, binding), MS-based metabolic tracing (ADMET), mechanistic studies, quantitative internal standards.[6][7][8] |

Synthesis of Enriched Pyridine-¹⁵N: The Zincke Imine Pathway

Incorporating a ¹⁵N atom into a pre-existing, stable aromatic ring like pyridine is a significant synthetic challenge that avoids lengthy de novo synthesis.[6][7] A robust and versatile method involves the transient opening of the pyridine ring via a Zincke intermediate, followed by re-closure with a ¹⁵N-labeled nitrogen source.[6][9][10] This approach is suitable for a wide range of substituted pyridines and even for the late-stage labeling of complex drug molecules.[7][11]

Experimental Protocol: ¹⁵N-Labeling via Zincke Intermediate

This protocol is a generalized representation based on modern synthetic methods.[6][7]

-

Activation & Ring Opening: The starting ¹⁴N-pyridine is reacted with an activating agent (e.g., triflic anhydride, Tf₂O) and a secondary amine (e.g., dibenzylamine) to open the aromatic ring, forming a Zincke imine intermediate.

-

Isolation: The Zincke imine is often soluble in organic solvents but can be precipitated by adding a non-polar solvent like hexanes. This step is crucial as it removes any unreacted starting ¹⁴N-pyridine, ensuring high isotopic incorporation in the final product.

-

Ring Closure with ¹⁵N Source: The isolated Zincke imine is redissolved and treated with a commercially available ¹⁵N source, typically ¹⁵NH₄Cl, along with a mild base (e.g., sodium acetate).

-

Cyclization: The reaction is heated (e.g., 60 °C in ethanol), allowing the ¹⁵N-ammonia to displace the secondary amine and re-close the ring, now incorporating the ¹⁵N isotope.

-

Purification: The final ¹⁵N-labeled pyridine product is purified using standard techniques such as column chromatography or distillation to yield the final product with >95% isotopic enrichment.[6]

Caption: Workflow for ¹⁵N incorporation into pyridine via a Zincke imine intermediate.

Key Applications & Methodologies in Drug Development

The true power of Pyridine-¹⁵N is realized in its application. Below are two cornerstone techniques in pharmaceutical research that are critically enabled by isotopic enrichment.

Application 1: NMR Spectroscopy for Target Engagement & Structural Biology

Causality: In drug discovery, confirming that a potential drug molecule binds to its intended protein target is paramount. ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a gold-standard method for this purpose. By labeling either the drug or, more commonly, the protein, researchers can monitor changes in the chemical environment of specific atoms upon binding. Using ¹⁵N-labeled pyridine within a drug candidate provides a direct, unambiguous window into the binding event at the nitrogen's location.

Experimental Protocol: ¹H-¹⁵N HSQC Titration for Binding Analysis

-

Sample Preparation: Prepare a series of NMR samples, each containing a constant concentration of ¹⁵N-labeled protein in a suitable buffer. To each sample, add increasing molar equivalents of the unlabeled pyridine-containing compound (the ligand).

-

Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample. This experiment correlates each ¹⁵N atom with its directly attached proton, producing a single peak (a "crosspeak") for each N-H pair.

-

Spectral Overlay: Overlay the series of HSQC spectra.

-

Analysis: Observe the movement of crosspeaks as the ligand concentration increases. Peaks that shift or disappear are from amino acid residues at or near the binding site, whose chemical environment is perturbed by the ligand's presence. The magnitude of these "chemical shift perturbations" (CSPs) can be used to map the binding interface and calculate the binding affinity (Kd).

Caption: Logical flow of an ¹H-¹⁵N HSQC titration experiment to detect ligand binding.

Application 2: Mass Spectrometry for ADMET & Quantitative Bioanalysis

Causality: During drug development, understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile is non-negotiable. This requires accurately quantifying the drug and its metabolites in complex biological fluids like blood plasma or urine. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for this, and its accuracy is immensely improved by using a stable isotope-labeled (SIL) internal standard.[12] An enriched Pyridine-¹⁵N version of the drug is the ideal internal standard because it is chemically identical to the analyte, meaning it behaves identically during sample extraction and chromatography, but is distinguishable by its mass.[6][7]

Experimental Protocol: Quantitative LC-MS/MS with a ¹⁵N-SIL Internal Standard

-

Sample Preparation: To a biological matrix sample (e.g., 100 µL of plasma), add a known, fixed amount of the Pyridine-¹⁵N labeled internal standard (IS).

-

Extraction: Perform a protein precipitation or liquid-liquid extraction to remove interfering matrix components. The IS co-extracts with the analyte, correcting for any sample loss.

-

LC Separation: Inject the cleaned extract onto an HPLC system to chromatographically separate the analyte and IS from other remaining components. Because they are chemically identical, they will co-elute.

-

MS/MS Detection: The eluent is directed into a tandem mass spectrometer. The instrument is set to specifically monitor for the mass-to-charge (m/z) transition of the analyte (the "light" version) and the m/z transition of the IS (the "heavy" version).

-